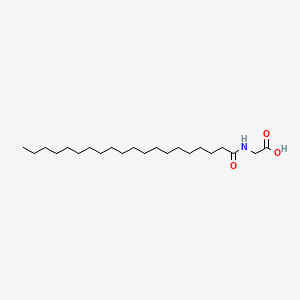

Arachidoyl glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a member of the fatty acid amide family and has been a focus of research due to its wide range of signaling targets in the brain, immune system, and various other bodily systems . This compound is known for its role in the endocannabinoid system and its potential therapeutic applications.

Méthodes De Préparation

Arachidoyl glycine can be synthesized through two primary pathways:

Enzymatic Conjugation: This involves the conjugation of arachidonic acid and glycine.

Oxidative Metabolism: This pathway involves the oxidative metabolism of the endogenous cannabinoid anandamide.

Analyse Des Réactions Chimiques

Arachidoyl glycine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its structure and function.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Arachidoyl glycine has numerous scientific research applications:

Mécanisme D'action

Arachidoyl glycine exerts its effects primarily through the G-protein coupled receptor 18 (GPR18). It acts as an agonist at this receptor, influencing various signaling pathways . Additionally, it is an endogenous inhibitor of fatty acid amide hydrolase (FAAH), which increases the levels of other ethanolamide endocannabinoids .

Comparaison Avec Des Composés Similaires

Arachidoyl glycine is unique compared to other similar compounds due to its specific signaling targets and pathways. Similar compounds include:

2-Arachidonoyl glycerol (2-AG): Another endocannabinoid with similar signaling properties.

Anandamide (AEA): A well-known endocannabinoid involved in various physiological processes.

N-Arachidonoyl-serine: Another arachidonic acid derivative with distinct biological activities.

These compounds share some similarities in their roles within the endocannabinoid system but differ in their specific targets and effects.

Activité Biologique

Arachidoyl glycine, also known as N-arachidonyl glycine (NAGly), is an endogenous lipoamino acid derived from arachidonic acid and is recognized for its significant biological activities. This compound has garnered attention due to its interactions with various receptors and its role in modulating synaptic transmission, particularly in the central nervous system. This article explores the biological activity of N-arachidonyl glycine, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of N-Arachidonyl Glycine

N-arachidonyl glycine is synthesized from arachidonic acid and glycine and has been identified as a metabolite of anandamide, a well-known endocannabinoid. It exhibits a range of physiological effects by acting on different receptors and modulating ion channels and transporters.

-

GPR55 Activation :

- NAGly functions as an agonist for the GPR55 receptor, a G-protein coupled receptor involved in various signaling pathways. Studies have shown that NAGly induces concentration-dependent increases in intracellular calcium levels and activates mitogen-activated protein kinase (MAPK) pathways in cells expressing GPR55 .

- The activation of GPR55 by NAGly is supported by the use of specific antagonists that block these signaling events, confirming the receptor-mediated nature of its action .

-

Inhibition of Glycine Transport :

- NAGly acts as a reversible non-competitive inhibitor of the glycine transporter GLYT2a, which plays a crucial role in synaptic transmission within the spinal cord . This inhibition enhances synaptic glycine levels, thereby prolonging glycine receptor-mediated currents and potentially influencing inhibitory neurotransmission .

-

Effects on Synaptic Transmission :

- Research indicates that NAGly can modulate synaptic transmission by prolonging the decay phase of glycine-induced currents while decreasing their amplitude . It also enhances the effects of endogenously released glycine, contributing to its overall impact on inhibitory signaling in the nervous system.

Physiological Effects

N-arachidonyl glycine has been implicated in various physiological processes, including:

- Analgesic Activity : NAGly exhibits analgesic properties, which may be beneficial in pain management. It has been shown to reduce allodynia in animal models of neuropathic pain through its interaction with specific receptors .

- Calcium Mobilization : NAGly influences calcium dynamics within cells by affecting store-operated calcium entry (SOCE), which is crucial for numerous cellular functions . This effect has been observed across different cell types, including endothelial cells and pancreatic beta cells.

Case Studies and Research Findings

Several studies highlight the diverse biological activities of N-arachidonyl glycine:

- A study demonstrated that NAGly activates GPR55, leading to increased intracellular calcium and MAPK activity in CHO cells expressing this receptor .

- Another investigation found that NAGly inhibited GLYT2a transport activity without affecting other related transporters, suggesting a specific interaction that could be exploited for therapeutic purposes .

- In synaptic studies, NAGly was shown to prolong inhibitory postsynaptic currents (IPSCs), indicating its potential role in modulating synaptic plasticity and neurotransmission dynamics .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-(icosanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNNIYAZGQGMQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348066 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617703-96-5 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?

A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.